![molecular formula C15H10Cl3F3N2OS B2385275 3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide CAS No. 2061725-54-8](/img/structure/B2385275.png)
3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide
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Overview
Description
The compound “3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives involve the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
- Future Prospects : Researchers anticipate discovering novel applications for TFMP in crop protection .
- Application : Our compound may participate in formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- Anti-Inflammatory and Analgesic Activities : Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit promising anti-inflammatory and analgesic properties .
Agrochemicals and Crop Protection
Hydromethylation Reactions
Imidazole Derivatives
Chemical Properties and Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dichloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2OS/c16-10-2-1-8(5-11(10)17)13(24)22-3-4-25-14-12(18)6-9(7-23-14)15(19,20)21/h1-2,5-7H,3-4H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLREGKPXSBXNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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